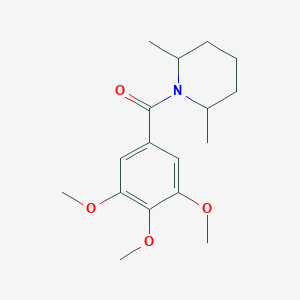

(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone

Description

(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a synthetic methanone derivative featuring a 2,6-dimethylpiperidine moiety linked to a 3,4,5-trimethoxyphenyl group. The compound belongs to a broader class of tubulin polymerization inhibitors, which are structurally characterized by a methanone core substituted with aromatic and heterocyclic groups. The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents like combretastatins and phenstatins, while the 2,6-dimethylpiperidine substituent introduces steric and electronic modifications that may enhance solubility, bioavailability, or target specificity .

Properties

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYZPWXCOPANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a chemical compound with applications spanning chemistry, biology, medicine, and industry. It consists of a piperidine ring and a trimethoxyphenyl group, which contribute to its interactions with molecular targets.

Scientific Applications

This compound has a variety of applications in scientific research:

- Chemistry As an intermediate in synthesizing complex molecules, it serves as a building block for creating new compounds with potential biological activity.

- Biology It is used to study the interactions of piperidine derivatives with biological targets and serves as a model compound for understanding the structure-activity relationships of similar molecules.

- Medicine It is investigated for potential pharmacological properties and is explored as a lead compound for developing new therapeutic agents.

- Industry It is used in producing specialty chemicals and as a precursor for synthesizing other valuable compounds.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can convert the methanone group to an alcohol. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are typically used.

- Substitution The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution. Reagents like sodium methoxide () or other nucleophiles can be used for substitution reactions.

Related Compounds

Other compounds with similar applications include:

- (4-Cyclohexylpiperazino)(2,4,5-trimethoxyphenyl)methanone This compound has both cyclohexylpiperazine and trimethoxyphenyl groups, potentially leading to unique biological activities and chemical properties.

- (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone Shares the trimethoxyphenyl group and has similar biological activities.

- This compound: Another compound with a trimethoxyphenyl group, used in similar research applications.

Other related compounds

- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) PHT belongs to the phenstatin family and has been studied for its cytotoxicity and ability to inhibit tubulin assembly . It has displayed cytotoxicity in human lymphocytes and reduces the mitotic index with drug exposure in all phases of the cell cycle .

Mechanism of Action

The mechanism of action of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potential to inhibit enzymes involved in critical biological processes.

Receptor Binding: May bind to specific receptors, modulating their activity.

Signal Transduction: Could affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Methoxy Positioning: All compounds retain the 3,4,5-trimethoxyphenyl group critical for tubulin interaction, but substituents on the adjacent aromatic/heterocyclic moiety modulate potency. For example, pyrrole derivatives (e.g., Compound 36) show nanomolar IC50 values due to optimal planar geometry , whereas bulkier groups (e.g., isoxazolidine in ) may hinder binding.

- Toxicity Profile: Unlike PHT (a phenstatin analogue), the 2,6-dimethylpiperidine variant lacks reported genotoxicity, suggesting improved safety .

Pharmacokinetic Considerations

- Oral Bioavailability : The 2,6-dimethylpiperidine group’s basicity (pKa ~10) could enhance solubility in acidic environments (e.g., stomach), improving oral absorption relative to neutral heterocycles like pyrrole .

- Metabolic Stability : Methyl groups on piperidine may reduce CYP450-mediated oxidation, extending half-life compared to compounds with unsaturated heterocycles (e.g., indole) .

Biological Activity

(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1CCCN(C1)C(=O)C2=C(C=CC=C2OC)OC

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylpiperidine under basic conditions. The reaction is performed in an organic solvent like dichloromethane at controlled temperatures to optimize yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and methanone group are crucial for binding to these targets, which may include:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate neurotransmitter receptors, impacting various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies suggest it may act as a tubulin polymerization inhibitor, similar to other compounds targeting the colchicine binding site on tubulin . This property could make it a candidate for cancer therapy.

- Neuroprotective Effects : Its interaction with neurotransmitter systems may provide neuroprotective benefits, warranting further investigation in neurodegenerative disease models.

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the methanone structure to enhance biological activity. Variations in the piperidine substituents have been shown to affect potency and selectivity against target enzymes .

- Neuropharmacology Studies : Investigations into the compound's effects on neuronal cell cultures revealed potential neuroprotective properties against oxidative stress-induced damage . These findings highlight its applicability in treating neurodegenerative conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor |

| (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone | Structure | Neuroactive |

| (2-(Phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone | Structure | Antitubulin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.